First Ionization Energy: Arsanylarsane vs. Hydrazine and Diphosphane
The vertical ionization energy (IE) of arsanylarsane has been experimentally determined at 12.2 ± 0.3 eV [1]. This is significantly higher than the ionization energies of its lighter Group 15 congeners: hydrazine (N₂H₄) has an experimental IE of approximately 8.93 eV, and diphosphane (P₂H₄) has an adiabatic IE calculated at 8.87 eV [2]. The ~3.3 eV higher IE of arsanylarsane directly influences gas-phase detection limits and fragmentation patterns in mass spectrometry, and it must be accounted for when arsanylarsane is used as a volatile precursor or when interpreting photoelectron spectra of arsenic-containing systems.
| Evidence Dimension | First ionization energy |
|---|---|
| Target Compound Data | 12.2 ± 0.3 eV |
| Comparator Or Baseline | Hydrazine: ~8.93 eV; Diphosphane: 8.87 eV |
| Quantified Difference | Approximately +3.3 eV relative to both hydrazine and diphosphane |
| Conditions | Electron impact ionization (EI) for arsanylarsane; ab initio many-body Green's function calculations for diphosphane; experimental photoelectron spectroscopy for hydrazine. |
Why This Matters
The 3.3 eV higher ionization energy directly influences gas-phase detection limits and fragmentation patterns, and must be accounted for when arsanylarsane is used as a volatile precursor or when interpreting photoelectron spectra.
- [1] Saalfeld, F. E., & Svec, H. J. (1963). Mass spectra of volatile hydrides. II. Ionization energy of diarsine. (Data compiled in NIST Chemistry WebBook). View Source
- [2] Bews, J. R., et al. (1998). Ab initio study on the thermochemistry of diphosphine (P₂H₄) and diphosphine radical cation (P₂H⁺). Chemical Physics Letters, 284(5-6), 364–370. View Source
